molecular formula C9H18O2Si2 B14333651 Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane CAS No. 104892-76-4

Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane

Cat. No.: B14333651
CAS No.: 104892-76-4
M. Wt: 214.41 g/mol
InChI Key: OSFGQUAAIFBMTB-UHFFFAOYSA-N
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Description

Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane is an organosilicon compound that features both vinyl and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane typically involves the reaction of trimethylsilylacetylene with a suitable vinyl silane precursor under controlled conditions. One common method is the Sonogashira cross-coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds .

Scientific Research Applications

Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane has several applications in scientific research:

Mechanism of Action

The mechanism by which ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the trimethylsilyl group can act as a protecting group or participate in cross-coupling reactions. These interactions are facilitated by the compound’s ability to form stable intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane is unique due to the presence of both vinyl and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler counterparts .

Properties

104892-76-4

Molecular Formula

C9H18O2Si2

Molecular Weight

214.41 g/mol

IUPAC Name

ethenyl-dimethoxy-(2-trimethylsilylethynyl)silane

InChI

InChI=1S/C9H18O2Si2/c1-7-13(10-2,11-3)9-8-12(4,5)6/h7H,1H2,2-6H3

InChI Key

OSFGQUAAIFBMTB-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C=C)(C#C[Si](C)(C)C)OC

Origin of Product

United States

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